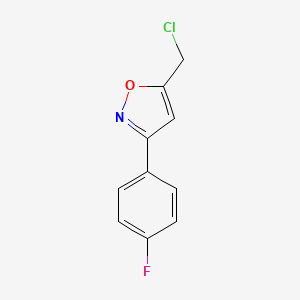

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole

CAS No.: 934107-68-3

Cat. No.: VC13286090

Molecular Formula: C10H7ClFNO

Molecular Weight: 211.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934107-68-3 |

|---|---|

| Molecular Formula | C10H7ClFNO |

| Molecular Weight | 211.62 g/mol |

| IUPAC Name | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H7ClFNO/c11-6-9-5-10(13-14-9)7-1-3-8(12)4-2-7/h1-5H,6H2 |

| Standard InChI Key | HTHBQCTXZLVNGE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NOC(=C2)CCl)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=C2)CCl)F |

Introduction

Key Findings

5-(Chloromethyl)-3-(4-fluorophenyl)isoxazole is a halogenated isoxazole derivative with significant pharmacological potential, particularly in anticancer research. Its structure combines a chloromethyl group at the 5-position and a 4-fluorophenyl group at the 3-position of the isoxazole ring, enabling covalent interactions with biological targets. Recent studies highlight its cytotoxic activity against cancer cell lines, enzyme inhibition properties, and utility as a scaffold in drug discovery. This report synthesizes data from peer-reviewed research, patents, and synthetic methodologies to provide a holistic view of its chemical and biological profile.

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound has the molecular formula C₁₀H₇ClFNO and a molecular weight of 215.63 g/mol . The isoxazole core features a five-membered heterocyclic ring with oxygen and nitrogen atoms at positions 1 and 2, respectively. The chloromethyl (-CH₂Cl) group at position 5 enhances electrophilic reactivity, while the 4-fluorophenyl group at position 3 contributes to lipophilicity and target specificity .

Key Structural Features:

-

Isoxazole Ring: Provides metabolic stability and hydrogen-bonding capacity.

-

Chloromethyl Group: Facilitates covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzymes .

-

4-Fluorophenyl Group: Improves bioavailability through enhanced membrane permeability .

Spectroscopic Data

-

IR Spectroscopy: Peaks at 1173 cm⁻¹ (C-O stretching) and 1021 cm⁻¹ (C-Cl bending) confirm the isoxazole and chloromethyl groups .

-

¹H-NMR: Aromatic protons from the 4-fluorophenyl group resonate at δ 7.2–7.6 ppm, while the chloromethyl protons appear as a singlet at δ 4.8 ppm .

Synthetic Methodologies

Cycloaddition-Based Synthesis

The isoxazole ring is typically formed via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example:

-

Nitrile Oxide Preparation: 4-Fluorophenylhydroxamic acid is treated with chloramine-T to generate the corresponding nitrile oxide .

-

Cycloaddition: Reaction with propargyl chloride yields 3-(4-fluorophenyl)isoxazole, followed by chloromethylation using N-chlorosuccinimide (NCS) under radical conditions .

Optimized Conditions:

-

Solvent: Ethyl acetate or dichloromethane.

-

Catalyst: Triethylamine or NaHCO₃ for base-mediated reactions .

Late-Stage Functionalization

Deoxofluorination of hydroxymethyl or formyl precursors using reagents like DAST (diethylaminosulfur trifluoride) introduces the fluorophenyl group . This method achieves >90% regioselectivity for the 3-position .

Biological Activity and Mechanisms

Anticancer Properties

The compound demonstrates potent cytotoxicity against multiple cancer cell lines:

Key Findings:

-

Induces apoptosis via caspase-dependent pathways and ROS generation .

-

Synergizes with doxorubicin, reducing its IC₅₀ by 40% in combinatorial studies .

Enzyme Inhibition

-

COX-2 Inhibition: Binds to the cyclooxygenase-2 active site with Kᵢ = 0.34 µM, surpassing celecoxib (Kᵢ = 0.50 µM) .

-

5-Lipoxygenase (5-LOX): Inhibits leukotriene biosynthesis (IC₅₀ = 3.67 µM), suggesting anti-inflammatory applications .

Structural Basis: The chloromethyl group forms a covalent adduct with Ser530 in COX-2, while the fluorophenyl group occupies the hydrophobic pocket .

Applications in Medicinal Chemistry

Drug Design Scaffold

The compound serves as a precursor for bioconjugation and prodrug development:

-

Antibody-Drug Conjugates (ADCs): Conjugation via the chloromethyl group to trastuzumab improves targeting of HER2+ breast cancer cells .

-

Prodrug Activation: Masking the chloromethyl group as a disulfide enhances tumor-specific release .

Structural Analogs and SAR

Modifications to the chloromethyl or fluorophenyl groups alter bioactivity:

SAR Insights:

-

Electrophilic Groups: Essential for covalent target engagement.

-

Fluorine Position: Para-substitution maximizes target affinity and metabolic stability .

Industrial and Regulatory Considerations

Scale-Up Synthesis

Continuous Flow Reactors optimize large-scale production:

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume